molecular formula C26H20N4O3S B13934651 n-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide

n-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B13934651
M. Wt: 468.5 g/mol
InChI Key: GJACCJIZFNBKQO-UHFFFAOYSA-N
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Description

N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form a quinoxaline intermediate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride reacts with 3-phenoxyphenylamine under solvent-free conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and avoiding catalysts, are preferred to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT signaling pathway. By inhibiting PI3K, the compound can induce apoptosis and inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of a phenoxyphenyl group and a quinoxaline core, which enhances its binding affinity and specificity for PI3K. This makes it a promising candidate for further development in anticancer therapies .

Properties

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

N-[3-(3-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C26H20N4O3S/c31-34(32,22-14-5-2-6-15-22)30-26-25(28-23-16-7-8-17-24(23)29-26)27-19-10-9-13-21(18-19)33-20-11-3-1-4-12-20/h1-18H,(H,27,28)(H,29,30)

InChI Key

GJACCJIZFNBKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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